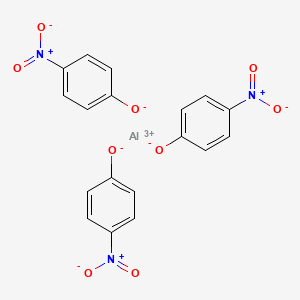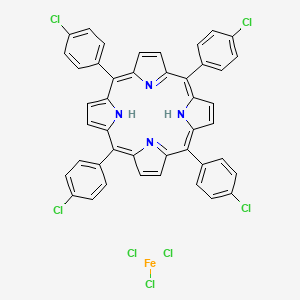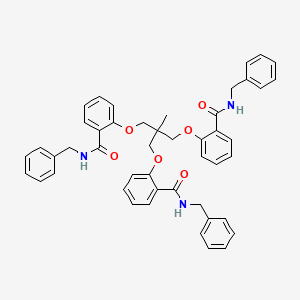
2,5-bis(4-methylphenyl)terephthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(4-methylphenyl)terephthalaldehyde is an organic compound with the chemical formula C22H18O2. It is known for its white to light yellow crystalline solid form and distinctive aromatic odor . This compound is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
2,5-bis(4-methylphenyl)terephthalaldehyde can be synthesized through the reaction of terephthalic anhydride with 4-methylphenylboronic acid under suitable conditions . This reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to scale and efficiency.
Análisis De Reacciones Químicas
2,5-bis(4-methylphenyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-bis(4-methylphenyl)terephthalaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-bis(4-methylphenyl)terephthalaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its use, such as in chemical synthesis or biological studies. Detailed mechanisms are still under investigation and may involve complex biochemical pathways.
Comparación Con Compuestos Similares
2,5-bis(4-methylphenyl)terephthalaldehyde can be compared with other similar compounds such as:
- 2,5-bis(4-methoxyphenyl)terephthalaldehyde
- 2,5-bis(4-chlorophenyl)terephthalaldehyde
These compounds share similar structural frameworks but differ in their substituents, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
850859-98-2 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2,5-bis(4-methylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21-11-20(14-24)22(12-19(21)13-23)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
Clave InChI |
RYQZTNLIQGCTKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)






![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


